molecular formula C17H19ClN4O4S2 B2599982 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1211272-68-2

(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2599982
CAS No.: 1211272-68-2
M. Wt: 442.93
InChI Key: STDHOLPUSBBSNN-UHFFFAOYSA-N
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Description

The compound “(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a structurally complex molecule featuring a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) modified with a 4-chlorophenylsulfonyl group and a 4-methyl-1,2,3-thiadiazole moiety.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S2/c1-12-15(27-20-19-12)16(23)21-8-6-17(7-9-21)22(10-11-26-17)28(24,25)14-4-2-13(18)3-5-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDHOLPUSBBSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl and thiadiazole groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and thiadiazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactivity of Functional Groups

  • Sulfonamide group :

    • Acts as a good leaving group in nucleophilic substitution or elimination reactions .

    • Susceptible to hydrolysis under basic conditions, forming sulfonic acids.

  • Spirocyclic system :

    • The spiro junction may stabilize reactive intermediates (e.g., carbocation) during chemical transformations.

Key Reaction Types

  • Amination of sulfonyl chlorides :

    • Sulfonyl chlorides react with amines to form sulfonamides. In , mono- and di-amination were achieved using aliphatic amines under controlled conditions.

  • Thiadiazole coupling :

    • Thiadiazole rings may participate in electrophilic aromatic substitution or metal-catalyzed cross-couplings (e.g., with Grignard reagents).

  • Spiro system modification :

    • Potential for ring-opening or cross-linking reactions at the spiro center, depending on reaction conditions.

Biological Activity

While specific data for this compound is limited, analogous sulfonamide-spiro derivatives (e.g., in and ) show antitumor activity , suggesting potential applications in medicinal chemistry.

Chemical Stability

  • Hydrolytic stability : The sulfonamide linkage is generally stable under neutral conditions but may hydrolyze under extreme pH .

  • Thermal stability : The spiro system and thiadiazole ring likely impart moderate thermal stability, though exact data are not available.

Comparative Analysis of Reaction Parameters

Table 2 highlights reaction parameters for analogous sulfonamide-spiro compounds:

Compound Class Key Reaction Conditions Outcome
Thiadiazole-spiro derivativesAmination of sulfonyl chlorideAliphatic amine, i-Pr₂NEt, MeCN, rtMono/di-sulfonamide products
Chlorophenyl sulfonamidesSulfonylation of thiolsCl₂, dichloromethane, ice bathSulfonyl chloride formation
Spiro systemsCyclizationCyclization agents (e.g., H₂SO₄)Spiro ring assembly

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of sulfonyl-containing compounds exhibit notable antimicrobial properties. For instance, compounds similar to (4-Chlorophenyl)sulfonyl derivatives have been tested for their effectiveness against various bacterial strains. A study demonstrated that such compounds possess significant antibacterial activity, inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

1.2 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's, while urease inhibitors are valuable in managing kidney stones and urinary tract infections. The synthesis of related sulfonamide derivatives has been linked to effective AChE inhibition .

Agrochemical Applications

2.1 Herbicidal and Insecticidal Properties

The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides and insecticides. Isoxazole derivatives have been documented to possess herbicidal properties, making them suitable for agricultural applications. The incorporation of the thiadiazole moiety may enhance these properties by improving the bioactivity against pests and weeds .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves several chemical reactions that can be optimized for yield and purity. For example, the preparation of similar sulfonyl compounds typically involves the reaction of sulfonyl chlorides with amines or alcohols under controlled conditions .

3.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the molecular structure and functional groups present in these compounds .

Case Studies

4.1 Biological Activity Assessment

In a study assessing the biological activities of synthesized sulfonamide derivatives, several compounds were evaluated for their antibacterial properties and enzyme inhibition capabilities. The results indicated that specific modifications to the sulfonamide structure significantly enhanced their activity against targeted enzymes and bacteria .

4.2 Field Trials for Agrochemical Efficacy

Field trials conducted with isoxazole derivatives demonstrated their efficacy as herbicides in controlling weed populations without adversely affecting crop yields. This highlights the potential application of (4-Chlorophenyl)sulfonyl compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Spirocyclic Sulfonyl Derivatives: 4-(4-Chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane Derivatives: Compounds with similar spirocyclic sulfonyl scaffolds, such as those described in and , demonstrate antimicrobial and antifungal properties. For example, triazole-thione derivatives (e.g., 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) exhibit moderate activity against Candida albicans (MIC = 16 µg/mL) . The 4-chlorophenylsulfonyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogues. Isostructural Fluorophenyl Derivatives: highlights isostructural compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) with planar molecular conformations. The fluorophenyl group in these analogues improves metabolic stability compared to chlorophenyl derivatives, but may reduce binding affinity to hydrophobic enzyme pockets .

Thiadiazole-Containing Compounds: 4-Methyl-1,2,3-thiadiazole Derivatives: Thiadiazoles are known for their role in agrochemicals and pharmaceuticals. For instance, acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) is a herbicide that inhibits protoporphyrinogen oxidase .

Spirocyclic vs. Non-Spirocyclic Analogues: The spirocyclic core in the target compound imposes conformational rigidity, which may improve selectivity for biological targets compared to linear analogues like zygocaperoside (isolated from Z. fabago roots, ). However, this rigidity could also reduce solubility, as seen in spirocyclic β-lactam antibiotics .

Comparative Pharmacological Data

Compound Class Example Structure (Simplified) Bioactivity (Reported) Key Functional Groups Reference
Target Compound Spirocyclic sulfonyl + thiadiazole Hypothesized protease inhibition 4-Chlorophenylsulfonyl, thiadiazole N/A
Triazole-thiones () 4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)triazole Antifungal (MIC = 16 µg/mL) Phenylsulfonyl, triazole-thione
Fluorophenyl-thiazoles () 4-Fluorophenyl-thiazole-pyrazole Structural stability (isostructural) Fluorophenyl, pyrazole
Thiadiazole Herbicides () Acifluorfen Herbicidal (protoporphyrinogen oxidase inhibitor) Nitrobenzoic acid, trifluoromethyl

Biological Activity

The compound (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule characterized by its unique spirocyclic structure and various functional groups. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that combines a sulfonyl group with a chlorophenyl ring and a thiadiazole moiety. The molecular formula is C20H25ClN2O4SC_{20}H_{25}ClN_{2}O_{4}S, with a molecular weight of 424.9 g/mol. The presence of these functional groups is crucial for its biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain sulfonamide derivatives demonstrated notable activity against the tobacco mosaic virus (TMV), suggesting potential antiviral properties as well .

Anticancer Activity

The spirocyclic structure of this compound may enhance its interaction with biological targets, potentially leading to anticancer effects. Preliminary studies suggest that compounds with similar configurations can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.

The proposed mechanism of action involves the interaction of the sulfonyl group with enzymes or proteins critical for cellular processes. This interaction may inhibit enzyme activity or disrupt normal cellular functions, leading to apoptosis in cancer cells or reduced viability in microbial pathogens.

Case Studies

  • Antiviral Activity : A study on sulfonamide derivatives indicated that certain compounds exhibited approximately 50% inhibition against TMV, comparable to commercial antiviral agents .
  • Antimicrobial Screening : In vitro assays have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Cytotoxicity Tests : Cytotoxicity assays conducted on cancer cell lines revealed that certain derivatives could induce cell death at specific concentrations, highlighting their potential as therapeutic agents against cancer .

Comparative Analysis

Property(4-Chlorophenyl)sulfonyl CompoundSimilar Compounds
Molecular Weight424.9 g/molVaries
Antimicrobial ActivityYesYes
Anticancer ActivityPotentialConfirmed in some cases
Mechanism of ActionEnzyme inhibitionEnzyme inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of this spirocyclic compound?

Methodological Answer : Synthesis optimization should focus on controlling the reactivity of the sulfonyl chloride intermediate and stabilizing the spirocyclic core. For example:

  • Step 1 : Use DMF-acetic acid mixtures for refluxing intermediates, as demonstrated in thiazolidinone synthesis (reflux at 2 hours, 0.01–0.03 mol ratios) .
  • Step 2 : Employ triethylamine as a base to neutralize HCl byproducts during sulfonylation or acylation steps, as seen in diazaspiro decane derivatization .
  • Step 3 : Purify via silica column chromatography with eluents like dichloromethane:methanol (9:1) to isolate the final product .

Q. How can structural characterization be performed to confirm the spirocyclic core?

Methodological Answer :

  • X-ray crystallography : Resolve single crystals grown from dimethylformamide (DMF) to confirm spirocyclic geometry, as shown for isostructural diazaspiro compounds .
  • NMR spectroscopy : Use ¹³C NMR to identify quaternary carbons in the spiro ring (e.g., δ ~70–80 ppm for spiro[4.5] systems) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks for similar compounds at m/z 500–800) .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., Pfmrk kinase) by aligning the 4-methylthiadiazole moiety in hydrophobic pockets .
  • MD simulations : Run GROMACS for 100 ns to assess stability of the sulfonyl group in aqueous environments (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Train models using RDKit descriptors to correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with inhibitory activity .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer :

  • Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 10 μM ATP in kinase assays) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives) that may interfere with activity .
  • Orthogonal assays : Confirm antimicrobial activity via microbroth dilution (MIC) and time-kill curves to distinguish static vs. cidal effects .

Q. How can environmental fate studies inform lab safety protocols?

Methodological Answer :

  • Hydrolysis testing : Incubate the compound in pH 7.4 buffer at 37°C for 48h; monitor degradation via HPLC to assess stability .
  • Ecotoxicology : Use Daphnia magna assays (EC₅₀ < 1 mg/L indicates high toxicity) to guide waste disposal .
  • Ventilation requirements : Install fume hoods with ≥100 ft/min airflow to mitigate vapor exposure, as recommended for sulfonyl chlorides .

Q. What advanced analytical methods quantify trace impurities?

Methodological Answer :

  • HPLC-UV/HRMS : Use Chromolith RP-18e columns (gradient: 5–95% acetonitrile in 20 min) to separate sulfonamide byproducts (LOD: 0.1% w/w) .
  • NMR impurity profiling : Apply ¹⁹F NMR (if fluorinated analogs exist) to detect regioisomers at δ -110 to -120 ppm .

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